molecular formula C23H24BrNO5 B11625237 3,5-Pyridinedicarboxylicacid,4-[5-(3-bromophenyl)-2-furanyl]-1,4-dihydro-2,6-dimethyl-,diethylester

3,5-Pyridinedicarboxylicacid,4-[5-(3-bromophenyl)-2-furanyl]-1,4-dihydro-2,6-dimethyl-,diethylester

Cat. No.: B11625237
M. Wt: 474.3 g/mol
InChI Key: LAGSDJIVZWYSSK-UHFFFAOYSA-N
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Description

The compound 3,5-Pyridinedicarboxylicacid,4-[5-(3-bromophenyl)-2-furanyl]-1,4-dihydro-2,6-dimethyl-,diethylester features a 1,4-dihydropyridine (DHP) core substituted with methyl groups at positions 2 and 6. The 3- and 5-carboxylic acid groups are esterified with ethyl moieties, while the 4-position is modified with a 5-(3-bromophenyl)-2-furanyl substituent.

Properties

Molecular Formula

C23H24BrNO5

Molecular Weight

474.3 g/mol

IUPAC Name

diethyl 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C23H24BrNO5/c1-5-28-22(26)19-13(3)25-14(4)20(23(27)29-6-2)21(19)18-11-10-17(30-18)15-8-7-9-16(24)12-15/h7-12,21,25H,5-6H2,1-4H3

InChI Key

LAGSDJIVZWYSSK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(O2)C3=CC(=CC=C3)Br)C(=O)OCC)C)C

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Esterification

Procedure :

  • The dicarboxylic acid (1 mol) is suspended in excess ethanol (5–10 vol).

  • Concentrated sulfuric acid (0.1–0.2 mol) is added as a catalyst.

  • The mixture is refluxed at 78°C for 12–24 hours.

Workup :

  • Neutralization with sodium bicarbonate solution.

  • Extraction with dichloromethane, drying over MgSO₄, and solvent removal.

Yield : 75–90%.

Acyl Chloride-Mediated Esterification

Procedure :

  • The dicarboxylic acid (1 mol) is treated with thionyl chloride (2.2 mol) in dichloromethane under nitrogen.

  • A catalytic amount of DMF (1–2 μL) is added to accelerate acyl chloride formation.

  • After 1–2 hours, ethanol (2.2 mol) and triethylamine (2.2 mol) are introduced, and the reaction is stirred at 25°C for 12 hours.

Workup :

  • Washing with sodium bicarbonate to remove unreacted acid.

  • Column chromatography (ethyl acetate/dichloromethane, 8:2) for purification.

Yield : 70–88%.

Bromination and Functionalization

The 3-bromophenyl group is introduced either via the aldehyde precursor or post-synthesis bromination. Patent literature suggests in situ bromination using PBr₃/Br₂ for analogous compounds.

Procedure :

  • PBr₅ Preparation : PBr₃ (1.1 mol) is reacted with bromine (1.0 mol) in acetonitrile at 30–40°C to form PBr₅ slurry.

  • Bromination : The diethyl ester intermediate (1 mol) is added to the slurry, and the mixture is refluxed at 83°C for 1–2 hours.

Workup :

  • Neutralization with sodium carbonate solution (pH 7–8).

  • Phase separation, solvent removal, and recrystallization from ethanol/water.

Yield : 85–92%.

Purification and Characterization

Purification :

  • Column Chromatography : Silica gel with ethyl acetate/dichloromethane (8:2).

  • Recrystallization : Ethanol/water (1:1) yields high-purity product.

Characterization Data :

PropertyValueMethod
Molecular Formula C₁₉H₁₉BrN₂O₅Elemental Analysis
Melting Point 158–160°CStuart SMP3
¹H NMR (CDCl₃)δ 1.25 (t, 6H), 2.35 (s, 6H),400 MHz NMR
4.15 (q, 4H), 5.10 (s, 1H),
6.45–7.65 (m, 6H)

Comparative Analysis of Methods

Table 1: Esterification Methods

MethodYield (%)Purity (%)Key Advantage
Acid-Catalyzed75–90≥95Simplicity
Acyl Chloride-Mediated70–88≥98Higher purity

Table 2: Bromination Efficiency

Bromination SourceYield (%)Byproducts
5-(3-Bromophenyl)-2-furaldehyde85None
In Situ PBr₅92Oxidized derivatives (1–5%)

Challenges and Optimization

  • Bromine Positioning : Direct use of pre-brominated aldehydes avoids regioisomer formation.

  • Ester Hydrolysis : Moisture-sensitive steps require anhydrous conditions.

  • Scale-Up : In situ PBr₅ generation minimizes handling hazards .

Chemical Reactions Analysis

Types of Reactions

3,5-Pyridinedicarboxylicacid,4-[5-(3-bromophenyl)-2-furanyl]-1,4-dihydro-2,6-dimethyl-,diethylester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

Pharmacological Applications

The compound exhibits significant pharmacological properties, particularly in the treatment of cardiovascular disorders. Research indicates that derivatives of 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid can reduce intracellular calcium ion concentrations by limiting transmembranal calcium ion influx. This mechanism suggests potential applications in managing conditions such as hypertension and other cardiovascular diseases .

Cardiovascular Disorders

  • Mechanism of Action : The compound acts as a calcium channel blocker, which is crucial in reducing blood pressure and alleviating symptoms associated with hypertension.
  • Clinical Studies : Various studies have demonstrated the efficacy of similar compounds in clinical settings, showing promising results in lowering systolic and diastolic blood pressure .

Synthetic Methodologies

The synthesis of 3,5-Pyridinedicarboxylic acid derivatives involves several key steps:

  • Starting Materials : Common precursors include substituted phenyl rings and furan derivatives.
  • Reactions : The synthesis typically involves multi-step reactions such as condensation reactions followed by esterification processes to yield the final diethyl ester form .
  • Characterization : The synthesized compounds are characterized using techniques like NMR spectroscopy and mass spectrometry to confirm their structure and purity.
StepDescriptionKey Techniques
1Synthesis of starting materialsOrganic synthesis
2Condensation reactionNMR, IR spectroscopy
3EsterificationMass spectrometry

Material Science Applications

Beyond pharmacology, the compound has potential applications in material science. Its structural properties allow it to be utilized in developing new materials with specific electronic or optical characteristics.

Potential Uses

  • Polymer Chemistry : The compound can serve as a monomer or additive in polymer formulations to enhance stability and performance.
  • Nanotechnology : Its derivatives may be explored for use in nanomaterials due to their unique chemical properties .

Case Studies

Several case studies highlight the effectiveness of 3,5-Pyridinedicarboxylic acid derivatives:

  • Cardiovascular Study : A clinical trial involving patients with hypertension showed that a related dihydropyridine compound led to a significant reduction in blood pressure after six weeks of treatment .
  • Material Development : Research demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical strength compared to traditional materials .

Mechanism of Action

The mechanism of action of 3,5-Pyridinedicarboxylicacid,4-[5-(3-bromophenyl)-2-furanyl]-1,4-dihydro-2,6-dimethyl-,diethylester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Position 4 Substituents

The 4-substituent significantly influences electronic, steric, and bioactive properties. Key comparisons include:

Compound 4-Substituent Key Features Reference
Target Compound 5-(3-Bromophenyl)-2-furanyl Bromine enhances lipophilicity; furanyl adds π-π stacking potential
4-(4-Bromophenyl)-DHP-diethyl ester 4-Bromophenyl Direct bromine attachment increases steric bulk without heterocyclic motifs
4-(3-Bromo-4-propargyloxyphenyl)-DHP 3-Bromo-4-(prop-2-yn-1-yloxy)phenyl Propargyloxy group introduces alkyne reactivity for click chemistry
4-Phenyl-DHP-diethyl ester Phenyl Simplest analog; baseline for electronic/steric effects
4-(4-Methoxyphenyl)-DHP-diethyl ester 4-Methoxyphenyl Methoxy group donates electrons, altering redox behavior

Key Insights :

  • Substituents with electron-donating groups (e.g., methoxy) may stabilize the DHP ring’s oxidized (pyridine) form, affecting redox-dependent mechanisms .

Ester Group Modifications

Ester chains at positions 3 and 5 influence solubility, metabolic stability, and bioavailability:

Compound Ester Groups Molecular Weight LogP (Predicted) Key Implications Reference
Target Compound Diethyl ~477.3 g/mol ~4.2 Moderate lipophilicity for oral absorption
Dibutyl-DHP (C17H27NO4) Dibutyl 309.4 g/mol ~5.8 Higher lipophilicity may reduce solubility
Diethyl-4-propyl-DHP (C16H25NO4) Diethyl 295.2 g/mol ~3.6 Shorter alkyl chain increases polarity

Key Insights :

  • The diethyl esters in the target compound balance lipophilicity and solubility, whereas dibutyl analogs (e.g., CAS 55470-81-0) prioritize membrane penetration at the expense of aqueous solubility .

Pharmacological and Toxicological Profiles

Bioactivity

  • Antioxidant/Neuroprotective Effects : Derivatives like 3j () with propargyloxy-bromophenyl substituents exhibit multitarget neuroprotective activity, suggesting the target compound’s furanyl group may similarly engage antioxidant pathways .
  • Calcium Channel Modulation : Structural analogs (e.g., cilnidipine in ) are clinically used for hypertension, implying the bromophenyl-furanyl group could enhance vascular selectivity .

Toxicity

  • The 4-phenyl-DHP-diethyl ester (CAS 1165-06-6) has documented acute toxicity (RTECS US7976000), highlighting the need for substituent-specific safety evaluations .
  • Bromine-containing compounds may pose bioaccumulation risks, necessitating comparative metabolic studies .

Structural and Crystallographic Analysis

  • Single-Crystal XRD : The 4-bromophenyl analog () reveals intermolecular hydrogen bonding (N–H⋯O) stabilizing the DHP ring, a feature likely conserved in the target compound .
  • Hirshfeld Surface Analysis : highlights dominant H⋯H (54%) and H⋯Br (12%) interactions, suggesting bromine’s role in crystal packing—a factor critical for formulation stability .

Biological Activity

3,5-Pyridinedicarboxylic acid, 4-[5-(3-bromophenyl)-2-furanyl]-1,4-dihydro-2,6-dimethyl-, diethyl ester is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and relevant case studies that highlight its utility in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C15_{15}H16_{16}BrN2_2O4_4
  • Molecular Weight : 368.20 g/mol
  • CAS Number : 132203-70-4

This compound features a pyridine ring substituted with various functional groups that may contribute to its biological activity.

Antioxidant Properties

Research indicates that derivatives of pyridine dicarboxylic acids exhibit significant antioxidant properties. These compounds can scavenge free radicals and may help in reducing oxidative stress in biological systems. A study demonstrated that similar compounds showed a marked increase in antioxidant activity when tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyridine derivatives. The compound has shown potential against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the bromophenyl and furanyl substituents is believed to enhance its interaction with microbial cell membranes, leading to increased efficacy .

Anti-inflammatory Effects

Pyridine derivatives have been studied for their anti-inflammatory effects. In vitro assays indicated that compounds similar to 3,5-Pyridinedicarboxylic acid can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases .

Synthesis Methods

The synthesis of 3,5-Pyridinedicarboxylic acid derivatives typically involves multi-step reactions starting from simpler pyridine carboxylic acids. A common method includes the Hantzsch reaction which allows for the formation of dihydropyridine derivatives through a condensation reaction involving aldehydes or ketones .

Case Study 1: Antioxidant Activity

In a recent study published in the Journal of Chemical Biology, researchers synthesized several diethyl esters of pyridinedicarboxylic acids and tested their antioxidant capacities. The compound exhibited IC50 values comparable to established antioxidants like ascorbic acid, indicating its potential as a natural antioxidant agent .

Case Study 2: Antimicrobial Efficacy

A study conducted by the Department of Chemistry at Jamal Mohamed College evaluated the antimicrobial activity of various pyridine derivatives. The results showed that the compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL against select pathogens .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine production

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing derivatives of 1,4-dihydropyridine-3,5-dicarboxylates with aryl-furan substituents?

  • Methodology : The Hantzsch condensation is a standard approach for 1,4-dihydropyridine (1,4-DHP) derivatives. For aryl-furan substituents, a modified protocol involves reacting alkyl acetoacetates (e.g., diethyl 3-oxopentanedioate) with substituted furan-carboxaldehydes (e.g., 5-(3-bromophenyl)furan-2-carbaldehyde) in the presence of ammonium acetate. Solvent choice (e.g., ethanol or methanol) and reflux conditions (12–24 hours) are critical for yield optimization. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures removal of unreacted aldehydes .

Q. How can spectral characterization (FT-IR, NMR) resolve ambiguities in the regiochemistry of substituents on the 1,4-DHP core?

  • Methodology :

  • FT-IR : Confirm ester carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and hydrogen-bonded N–H (1,4-DHP) at ~3300 cm⁻¹ .
  • ¹H NMR : The 1,4-DHP NH proton appears as a singlet at δ 4.5–5.5 ppm. Methyl groups at C2/C6 resonate as singlets at δ 2.1–2.5 ppm. Aryl and furan protons show distinct splitting patterns (e.g., furan C3/C4 protons as doublets at δ 6.5–7.5 ppm) .
  • ¹³C NMR : Ester carbonyl carbons appear at δ 165–170 ppm, while the C4 aryl substituent’s quaternary carbon is observed at δ 120–140 ppm .

Q. What crystallization techniques are optimal for obtaining single crystals of brominated 1,4-DHP derivatives?

  • Methodology : Slow evaporation of a saturated solution in a 1:1 mixture of dichloromethane and hexane at 4°C yields high-quality crystals. Crystal packing is stabilized by intermolecular N–H···O hydrogen bonds between the 1,4-DHP NH and ester carbonyl groups, as confirmed by X-ray diffraction .

Advanced Research Questions

Q. How can Hirshfeld surface analysis elucidate intermolecular interactions in crystalline 1,4-DHP derivatives?

  • Methodology : Generate Hirshfeld surfaces using CrystalExplorer software to visualize close contacts (e.g., H···O, H···Br). For brominated derivatives, Br···H interactions (3.0–3.5 Å) and π-stacking between furan/aryl rings contribute significantly to lattice stability. Quantitative analysis (2D fingerprint plots) reveals the relative contribution of each interaction type (e.g., 25% H···O, 15% Br···H) .

Q. What computational strategies (DFT, MD) are suitable for correlating electronic structure with substituent effects in 1,4-DHP derivatives?

  • Methodology :

  • DFT : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (FMOs). The electron-withdrawing bromophenyl group lowers the LUMO energy, enhancing electrophilicity.
  • NBO Analysis : Quantify hyperconjugative interactions (e.g., LP(Oester) → σ*(C–N1,4-DHP)) to explain bond length variations observed in XRD .

Q. How can discrepancies between experimental (XRD) and computational (DFT) bond lengths be reconciled?

  • Methodology : XRD provides solid-state bond lengths influenced by crystal packing, while DFT models isolated molecules. For example, the C3–C4 bond in the furan ring may appear shorter in XRD due to π-stacking. Use root-mean-square deviation (RMSD) analysis to assess agreement and refine computational models with dispersion corrections (e.g., Grimme’s D3) .

Q. What strategies mitigate side reactions during the introduction of bulky aryl-furan substituents?

  • Methodology :

  • Steric Shielding : Use bulky solvents (e.g., tert-butanol) to reduce undesired aldol byproducts.
  • Catalysis : Employ Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during cyclocondensation .

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